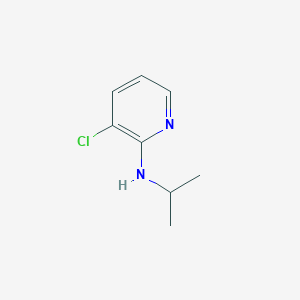

3-chloro-N-(propan-2-yl)pyridin-2-amine

描述

3-chloro-N-(propan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is known that n-(pyridin-2-yl)amides, a similar class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 3-chloro-N-(propan-2-yl)pyridin-2-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, are mild and metal-free , suggesting that the action of this compound may also be influenced by similar environmental conditions.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(propan-2-yl)pyridin-2-amine, and how can reaction yields be optimized?

- Methodology :

- Substitution-reduction pathway : Start with 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions for nucleophilic substitution, followed by iron powder reduction in acidic media (e.g., HCl) to generate the aniline intermediate. Condensation with cyanoacetic acid using a coupling agent (e.g., DCC) yields derivatives .

- Multi-component reactions : Utilize substrates like 2-aminopyridines and isopropyl halides in one-pot reactions. Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry to reduce by-products. NMR monitoring (e.g., δ 7.32–7.27 ppm for aromatic protons) helps track intermediates .

- Yield optimization : Control temperature (e.g., 60–80°C for substitution) and use catalysts like Pd/C for hydrogenation steps. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–Cl = 1.73 Å) and angles (e.g., N–C–Cl = 120.5°). Centrosymmetric dimers form via N–H⋯N hydrogen bonds (2.12 Å) between amine and pyridine groups. Short Cl⋯Cl contacts (3.278 Å) contribute to packing stability .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points and phase transitions. Compare with computational models (e.g., DFT/B3LYP) to validate geometry .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

- Methodology :

- NMR spectroscopy : Analyze (e.g., δ 4.42 ppm for isopropyl protons) and (e.g., δ 157.9 ppm for pyridine carbons) to confirm substitution patterns. Use DEPT-135 to distinguish CH/CH groups .

- Mass spectrometry : ESI-MS ([M+H] = 171.6 Da) confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or isopropyl groups) aid structural elucidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 5.2 eV) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311G(d,p) basis sets for geometry optimization. Compare computed IR spectra (e.g., N–H stretch at 3400 cm) with experimental data .

- Reactivity studies : Simulate reaction pathways (e.g., SNAr at the 3-chloro position) using transition-state modeling. Solvent effects (PCM model) explain yield variations in polar aprotic media .

Q. What mechanistic insights explain by-product formation during synthesis, such as dimerization or undesired substitutions?

- Methodology :

- Kinetic profiling : Monitor reaction progress via HPLC to detect intermediates (e.g., nitro vs. amine stages). By-products like ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate arise from competing cyclization .

- Isotopic labeling : Use -labeled isopropylamine to trace hydrogen-bonding pathways and dimerization .

Q. How does structural modification (e.g., fluorination or trifluoromethyl substitution) impact biological activity or intermolecular interactions?

- Methodology :

- Structure-activity relationship (SAR) : Compare analogues like 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (fluazinam). Bioassays (e.g., fungicidal activity) link Cl/CF groups to target binding .

- Molecular docking : Dock into enzyme active sites (e.g., MurA or CENP-E) using AutoDock Vina. Analyze binding energies (ΔG) and hydrogen-bond networks .

Q. What challenges arise in resolving crystallographic disorder (e.g., trifluoromethyl group rotation) in derivatives of this compound?

- Methodology :

- X-ray refinement : Apply SHELXL to model disordered CF groups (occupancy ratios: 0.683:0.317). Use restraints for bond lengths/angles to improve R-factors (<0.06) .

- Low-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts .

属性

IUPAC Name |

3-chloro-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLBJSWXMLRKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。